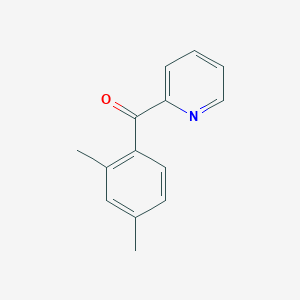

2-(2,4-Dimethylbenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJSQABUSNKSOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355699 |

Source

|

| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-45-5 |

Source

|

| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Dimethylbenzoyl)pyridine

CAS Number: 898780-45-5 Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.27 g/mol

This guide provides a comprehensive technical overview of 2-(2,4-Dimethylbenzoyl)pyridine, a member of the aroylpyridine class of compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its synthesis, properties, and analytical characterization.

Introduction and Scientific Context

This compound belongs to the family of 2-acylpyridines, which are significant structural motifs in medicinal chemistry and materials science. The pyridine ring, a bioisostere of a phenyl ring, imparts unique physicochemical properties, including altered solubility, metabolic stability, and receptor interaction capabilities. The presence of the 2,4-dimethylbenzoyl moiety introduces specific steric and electronic features that can modulate the biological activity and physical characteristics of the molecule.

Derivatives of 2-acylpyridines and related pyridine-containing heterocycles have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern on the benzoyl ring, as seen in the title compound, is a common strategy in medicinal chemistry to optimize ligand-receptor interactions and fine-tune pharmacokinetic profiles.[3]

Synthetic Routes and Mechanistic Considerations

The direct Friedel-Crafts acylation of pyridine is generally not a feasible synthetic route due to the strong coordination of the Lewis acid catalyst (e.g., AlCl₃) with the basic nitrogen atom of the pyridine ring. This coordination deactivates the ring towards electrophilic aromatic substitution. Therefore, alternative strategies are required for the synthesis of 2-acylpyridines.

A highly plausible and effective method for the synthesis of this compound involves a Grignard reaction. This approach circumvents the issues associated with Friedel-Crafts acylation and is a widely used method for the preparation of pyridyl ketones.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis can be envisioned in two main stages: the preparation of the necessary precursors and the final Grignard coupling reaction.

Stage 1: Preparation of Precursors

-

2-Bromopyridine: This is a commercially available starting material.

-

2,4-Dimethylbenzoyl chloride: This can be readily prepared from the corresponding 2,4-dimethylbenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Stage 2: Grignard Reaction and Product Formation

The core of the synthesis involves the reaction of a pyridyl Grignard reagent with 2,4-dimethylbenzoyl chloride.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

2,4-Dimethylbenzoyl chloride

-

Iodine (crystal, for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent (2-Pyridylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

-

Once the reaction has started, add the remaining solution of 2-bromopyridine in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Causality in Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent and ensure a high yield.

-

Low-Temperature Addition: The addition of the acyl chloride at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts from the reaction of the Grignard reagent with the ketone product.

-

Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and hydrolyzes the magnesium alkoxide intermediate without causing significant side reactions that could occur with stronger acids.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Boiling Point | Estimated to be high, likely requiring vacuum distillation for purification. |

| Stability | Stable under normal laboratory conditions. |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of the synthesized compound.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and the dimethylphenyl rings, as well as the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-6 | ~8.6-8.8 | d | 1H |

| Pyridine H-3, H-4, H-5 | ~7.2-8.0 | m | 3H |

| Dimethylphenyl H-3, H-5, H-6 | ~7.0-7.4 | m | 3H |

| Methyl (C2-CH₃) | ~2.3-2.5 | s | 3H |

| Methyl (C4-CH₃) | ~2.3-2.5 | s | 3H |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190-200 |

| Pyridine C-2 | ~155-160 |

| Pyridine C-3, C-4, C-5, C-6 | ~120-150 |

| Dimethylphenyl C-1, C-2, C-3, C-4, C-5, C-6 | ~125-140 |

| Methyl (C2-CH₃) | ~20-25 |

| Methyl (C4-CH₃) | ~20-25 |

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone) | 1660-1690 | Strong |

| C=N, C=C (Aromatic) | 1400-1600 | Medium-Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic - CH₃) | 2850-3000 | Medium |

3.1.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 211.

Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed.[4]

-

Hazard Identification: The health hazards of this product have not been fully investigated. It may be harmful if ingested or inhaled and may cause irritation to the skin, eyes, and respiratory tract.[4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a suitable container for disposal.[4]

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research, particularly in medicinal chemistry.

-

Drug Discovery: The 2-acylpyridine scaffold is a "privileged structure" in drug design. This compound could serve as a valuable intermediate or a final compound in the development of novel therapeutic agents targeting a variety of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.[2]

-

Ligand Synthesis: The pyridine nitrogen and the ketone oxygen can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or biological properties.

-

Materials Science: The aromatic nature of the compound suggests potential applications in the development of organic electronic materials.

Conclusion

This compound is a valuable research chemical with potential applications in medicinal chemistry and materials science. While a detailed experimental protocol for its synthesis is not widely published, a Grignard reaction between 2-pyridylmagnesium bromide and 2,4-dimethylbenzoyl chloride represents a highly viable and logical synthetic route. Its spectroscopic properties can be reliably predicted based on its chemical structure, aiding in its characterization. As with any research chemical with limited toxicological data, appropriate safety precautions must be taken during handling and storage. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential.

References

- BenchChem. (2025).

- El-Naggar, A. M., et al. (Year of publication not available). Study on Pyridine-Urea Derivatives. [Source not fully specified in search results].

- PubMed. (2022). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed.

- Matrix Scientific. (n.d.). Safety Data Sheet: this compound.

- BenchChem. (2025). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. BenchChem.

- Frontiers in Microbiology. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

physicochemical properties of 2-(2,4-Dimethylbenzoyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethylbenzoyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. As a member of the benzoylpyridine family, this compound serves as a crucial scaffold in the synthesis of pharmacologically active agents.[1][2][3] This document synthesizes predicted data, information from structurally analogous compounds, and established analytical methodologies to offer a detailed profile for researchers. It includes a summary of key physicochemical parameters, in-depth discussions on spectroscopic characterization, and validated, step-by-step protocols for experimental determination. The guide is structured to provide not only data but also the scientific rationale behind the analytical techniques, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical research.

Introduction: The Significance of the Benzoylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and biologically active compounds.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it a "privileged structure" in drug design. When combined with a benzoyl moiety, the resulting benzoylpyridine core offers a rigid, three-dimensional structure that can be strategically modified to interact with biological targets such as enzymes and receptors.[5]

This compound belongs to this important class of molecules. The dimethyl substitution on the phenyl ring influences the compound's steric and electronic properties, which can modulate its solubility, metabolic stability, and target-binding affinity. Understanding the fundamental physicochemical properties of this specific isomer is therefore critical for its effective utilization in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods for its characterization. This guide serves as a foundational resource for these endeavors.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.

-

IUPAC Name: (2,4-dimethylphenyl)(pyridin-2-yl)methanone

-

Synonyms: this compound

-

Molecular Formula: C₁₄H₁₃NO

-

Molecular Weight: 211.26 g/mol [6]

2D Structure:

(A more detailed structural representation is implicit in the IUPAC name)

Core Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes key properties based on computational predictions and data from the closely related isomer, 2-(2,3-Dimethylbenzoyl)pyridine, providing a reliable baseline for experimental work.[6][8]

| Property | Predicted/Analog Value | Source/Method | Rationale and Scientific Insight |

| Molecular Weight | 211.26 g/mol | Computed (PubChem) | This is a fundamental, calculated property based on the atomic masses of the constituent atoms (C₁₄H₁₃NO).[6] |

| Boiling Point | 341.3 ± 30.0 °C | Predicted (ChemSpider) | The high boiling point is expected due to the molecular weight and polar ketone and pyridine functionalities, which increase intermolecular forces. |

| Melting Point | Not explicitly reported. | N/A | Expected to be a crystalline solid at room temperature, similar to other benzoylpyridines like 2-Benzoylpyridine (m.p. 41-43 °C). The substitution pattern will influence crystal lattice packing and thus the precise melting point. |

| Density | 1.092 ± 0.06 g/cm³ | Predicted (ChemSpider) | Consistent with a densely packed aromatic organic solid. |

| pKa (Conjugate Acid) | 2.92 ± 0.10 | Predicted (ChemSpider) | This value refers to the protonation of the pyridine nitrogen. The electron-withdrawing effect of the adjacent benzoyl group reduces the basicity of the nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2). |

| LogP (Octanol/Water) | 3.3 | Computed (XLogP3) | This value indicates moderate lipophilicity, suggesting the compound will have good permeability across biological membranes but may have limited aqueous solubility.[6] |

| Aqueous Solubility | Low | Inferred | Based on the nonpolar aromatic rings and a LogP value greater than 3, solubility in water is expected to be low. It should be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO.[9] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. Spectra are predicted in a standard solvent like Chloroform-d (CDCl₃).

-

¹H NMR:

-

Aromatic Protons (Pyridine Ring): Four distinct signals are expected in the δ 7.5-8.8 ppm range. The proton adjacent to the nitrogen (at the C6 position) will be the most downfield due to the nitrogen's deshielding effect.[10][11]

-

Aromatic Protons (Dimethylphenyl Ring): Three signals are expected in the δ 7.0-7.5 ppm range, exhibiting splitting patterns consistent with their relative positions.

-

Methyl Protons (-CH₃): Two sharp singlets are expected, likely in the δ 2.2-2.6 ppm range. Each singlet will integrate to 3 protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic signal is expected in the highly downfield region of δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals will appear in the δ 120-160 ppm range. Carbons directly attached to the nitrogen or the carbonyl group will be further downfield.

-

Methyl Carbons (-CH₃): Two distinct signals are expected in the δ 19-25 ppm region.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ . This is a key diagnostic peak for the benzoyl moiety.

-

C-H Stretch (Aromatic): Multiple sharp bands will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

C-H Stretch (Aliphatic/Methyl): Bands will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).[12]

-

C=C and C=N Stretch (Aromatic Rings): Several medium to strong bands are expected in the 1400-1610 cm⁻¹ region, characteristic of the pyridine and benzene rings.[13]

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio of 211.26 , corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation would involve the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to characteristic fragments such as the pyridin-2-ylcarbonyl cation (m/z 106) and the 2,4-dimethylphenyl cation (m/z 105).

Experimental Protocols for Physicochemical Determination

To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following protocols are standardized, self-validating methods for determining key physicochemical properties.

Protocol: Spectroscopic Analysis Workflow

This workflow outlines the standard procedure for obtaining a full spectroscopic profile of a purified sample.

Caption: Workflow for full spectroscopic characterization.

Methodology:

-

Sample Preparation for NMR: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.[13]

-

NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz). Two-dimensional spectra are invaluable for unambiguously assigning proton and carbon signals, which validates the structural assessment.

-

IR Acquisition: Place a small, representative sample of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum. ATR is a rapid, non-destructive technique that requires minimal sample preparation.[13]

-

MS Acquisition: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Analyze via liquid chromatography-mass spectrometry (LC-MS) or direct infusion into an electrospray ionization (ESI) mass spectrometer to obtain an accurate mass and fragmentation data.[13][14]

-

Data Analysis: Process the raw data using appropriate software to identify peak positions, integrals (for ¹H NMR), and fragmentation patterns (for MS). Compare the empirical data against the predicted values to confirm the structure and purity of this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is the gold standard for determining the water solubility of chemical compounds.

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask (e.g., 25 °C). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved states. Preliminary studies can determine the time required to reach equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved material has settled. Centrifuge or filter the saturated solution to remove all solid particles.

-

Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of g/L or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Applications in Research and Drug Development

Pyridine and its derivatives are cornerstones of modern pharmaceutical development, appearing in drugs for a wide range of therapeutic areas.[2][4] Benzoylpyridines, in particular, are intermediates in the synthesis of agents targeting various diseases.

-

Scaffold for Bioactive Molecules: The this compound structure can be used as a starting point for creating libraries of related compounds. Modifications to either the pyridine or the phenyl ring can systematically alter the molecule's properties to optimize its interaction with a specific biological target.[5]

-

Intermediate in Pharmaceutical Synthesis: Benzoylpyridines are known intermediates in the synthesis of antihistamines and other pharmaceuticals.[15][16] The specific substitution pattern of this compound may offer unique synthetic routes or lead to novel drug candidates.

-

Coordination Chemistry: The pyridine nitrogen and ketone oxygen can act as a bidentate ligand, capable of forming stable complexes with metal ions. This property is valuable in the development of catalysts and advanced materials.[17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent safety measures should be based on compounds with similar structures, such as pyridine and other aromatic ketones.[18][19]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, based on the general toxicity profile of pyridine derivatives.[19][21]

Conclusion

This compound is a compound with significant potential, grounded in the well-established importance of the benzoylpyridine scaffold in medicinal and materials chemistry. This guide has provided a robust physicochemical profile by integrating predicted data, analysis of structural analogs, and established scientific principles. The detailed experimental protocols offer a clear path for researchers to empirically validate these properties and further explore the compound's utility. By understanding and applying the information presented herein, scientists and drug development professionals can confidently incorporate this molecule into their research and development programs.

References

- University of Cambridge. (n.d.). Supplementary Information.

- PubChem. (n.d.). 2-(2,3-Dimethylbenzoyl)pyridine. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2009). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Benchchem. (n.d.). 2-(4-Methoxybenzoyl)pyridine.

- Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.

- PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information.

- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations.

- ChemicalBook. (n.d.). 2-(2,3-DIMETHYLBENZOYL)PYRIDINE.

- Benchchem. (n.d.). 2-(2,5-Dimethylbenzoyl)pyridine.

- CymitQuimica. (n.d.). 2-(3,4-Dimethylbenzoyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-Benzoylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.

- Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.

- PubChem. (n.d.). 2-(4-Butylbenzoyl)pyridine. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Operationally Unsaturated Ruthenium Complex Stabilized by a Phosphine 1-Azaallyl Ligand.

- Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC-ESI-MS/MS method for trace analysis.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine.

- PubChem. (n.d.). Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-. National Center for Biotechnology Information.

- NOAA. (n.d.). PYRIDINE - CAMEO Chemicals.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- PubChem. (n.d.). 2,4-Dimethylpyridine. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 3-benzoylpyridine.

- Cheméo. (n.d.). Chemical Properties of Pyridine, 2,4-dimethyl- (CAS 108-47-4).

- Fisher Scientific. (n.d.). 2-(2,4-Dinitrobenzyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-(2,4-DINITROBENZYL)PYRIDINE.

- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Dove Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Sigma-Aldrich. (n.d.). 4-(2,4-dimethyl-benzyl)-2,5-dimethyl-pyridine.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- Guidechem. (n.d.). 4-(2,5-Dimethylbenzoyl)-pyridin-Hydrochlorid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2-(2,3-Dimethylbenzoyl)pyridine | C14H13NO | CID 24723589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(3,4-Dimethylbenzoyl)pyridine | CymitQuimica [cymitquimica.com]

- 8. 2-(2,3-DIMETHYLBENZOYL)PYRIDINE CAS#: 27693-46-5 [m.chemicalbook.com]

- 9. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. jocpr.com [jocpr.com]

- 15. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 16. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemos.de [chemos.de]

- 21. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis and Characterization of (2,4-dimethylphenyl)(pyridin-2-yl)methanone

Introduction: The Significance of Pyridyl Ketones in Modern Drug Discovery

Pyridyl ketones represent a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their prevalence stems from the unique electronic properties of the pyridine ring, which can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. The ketone linker provides a rigid scaffold for orienting substituents in three-dimensional space, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles. Pyridine-containing drugs have found applications in a wide range of therapeutic areas, including as antibacterial, anticancer, and anti-inflammatory agents[1][2][3][4][5]. The title compound, (2,4-dimethylphenyl)(pyridin-2-yl)methanone, serves as an exemplary case study for the synthesis and characterization of this important class of molecules. This guide will provide a comprehensive overview of its preparation and detailed analytical characterization, offering valuable insights for researchers in drug development and organic synthesis.

Synthetic Methodologies: A Rational Approach to Pyridyl Ketone Synthesis

The construction of the carbon-carbon bond between the pyridine and phenyl rings is the key challenge in the synthesis of (2,4-dimethylphenyl)(pyridin-2-yl)methanone. Several robust methods exist for the formation of such bonds, with the choice of strategy often depending on the availability of starting materials and the desired scale of the reaction. Two of the most common and reliable approaches are the Grignard reaction and palladium-catalyzed cross-coupling reactions[6][7][8][9].

Recommended Synthetic Pathway: Grignard Reaction with 2-Cyanopyridine

The addition of an organometallic reagent, such as a Grignard reagent, to a nitrile is a classic and efficient method for the synthesis of ketones[10]. In the context of our target molecule, this involves the reaction of 2,4-dimethylphenylmagnesium bromide with 2-cyanopyridine. This pathway is often preferred due to the commercial availability of the starting materials and the generally high yields.

The causality behind this experimental choice lies in the inherent polarity of the nitrile group. The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. The resulting imine salt is then hydrolyzed in an acidic workup to yield the desired ketone.

Caption: Synthetic workflow for (2,4-dimethylphenyl)(pyridin-2-yl)methanone via Grignard reaction.

Experimental Protocol:

Step 1: Formation of 2,4-dimethylphenylmagnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add a crystal of iodine to initiate the reaction.

-

Cover the magnesium with anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, dissolve 1-bromo-2,4-dimethylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromo-2,4-dimethylbenzene solution to the magnesium. The reaction is initiated by observing bubbling and a gentle reflux.

-

Once the reaction has started, add the remaining 1-bromo-2,4-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Cyanopyridine

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous THF in the dropping funnel.

-

Add the 2-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent. A color change and an increase in viscosity are typically observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (2,4-dimethylphenyl)(pyridin-2-yl)methanone.

Comprehensive Characterization: A Multi-faceted Analytical Approach

Rigorous characterization is essential to confirm the identity and purity of the synthesized (2,4-dimethylphenyl)(pyridin-2-yl)methanone. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and dimethylphenyl rings, and singlets for the two methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and dimethylphenyl rings. The protons on the pyridine ring will likely appear in the downfield region (δ 7.5-8.7 ppm) due to the deshielding effect of the electronegative nitrogen atom. The aromatic protons of the dimethylphenyl ring should appear in the range of δ 7.0-7.5 ppm. Two singlets, each integrating to three protons, are expected for the two methyl groups, likely in the upfield region (δ 2.2-2.5 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide further confirmation of the structure. A key signal will be the resonance of the carbonyl carbon, which is expected to appear significantly downfield (δ > 190 ppm)[11]. The aromatic carbons will resonate in the typical range of δ 120-160 ppm. The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For (2,4-dimethylphenyl)(pyridin-2-yl)methanone, the most prominent feature in the IR spectrum will be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the range of 1660-1700 cm⁻¹[4][12][13][14][15]. The conjugation of the carbonyl group with both the pyridine and phenyl rings is expected to shift this absorption to a lower wavenumber compared to a non-conjugated ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2,4-dimethylphenyl)(pyridin-2-yl)methanone (C₁₄H₁₃NO, molecular weight: 211.26 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation pathways for pyridyl ketones often involve cleavage at the carbonyl group[16][17]. Expected fragments would include the pyridin-2-ylcarbonyl cation (m/z = 106) and the 2,4-dimethylphenyl cation (m/z = 105).

Reactivity and Potential Applications in Drug Development

The structure of (2,4-dimethylphenyl)(pyridin-2-yl)methanone suggests several avenues for its application in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. The ketone functionality can also participate in hydrogen bonding. The 2,4-dimethylphenyl group provides a lipophilic region that can interact with hydrophobic pockets in target proteins.

Caption: Relationship between the structure of (2,4-dimethylphenyl)(pyridin-2-yl)methanone and its potential biological activities.

This structural motif is found in molecules with a wide range of biological activities, and (2,4-dimethylphenyl)(pyridin-2-yl)methanone could serve as a valuable scaffold for the development of novel therapeutics. For instance, the introduction of further substituents on either aromatic ring could modulate its activity and selectivity towards specific biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of (2,4-dimethylphenyl)(pyridin-2-yl)methanone. The recommended synthetic protocol, utilizing a Grignard reaction, is a robust and efficient method for the preparation of this and related pyridyl ketones. The detailed characterization data, obtained through a combination of NMR, IR, and mass spectrometry, provides a clear and unambiguous confirmation of the compound's structure. The insights into the potential applications of this molecule in drug discovery highlight the importance of pyridyl ketones as a versatile and valuable scaffold in medicinal chemistry.

References

-

Tomer, K. B., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry, 38(24), 4152–4157. [Link]

-

Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]

-

ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ResearchGate. [Link]

-

Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. National Institutes of Health. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

-

Ketone infrared spectra. Chemistry LibreTexts. [Link]

-

Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. National Institutes of Health. [Link]

-

A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. ResearchGate. [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

-

Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. ResearchGate. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

(2,4-Dimethylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone. PubChem. [Link]

-

(4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR] - Chemical. SpectraBase. [Link]

-

Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

Carbonyl - compounds - IR - spectroscopy. University of Silesia in Katowice. [Link]

-

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone. NIST WebBook. [Link]

-

(2-Methoxyphenyl)(pyridin-4-yl)methanone. PubChem. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

-

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane. PubChem. [Link]

-

Conversion to ketones using Grignard reagents. Chemistry LibreTexts. [Link]

-

Phenyl(2-thienyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. malayajournal.org [malayajournal.org]

- 11. rsc.org [rsc.org]

- 12. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectrabase.com [spectrabase.com]

- 17. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379) [np-mrd.org]

potential applications of 2-(2,4-Dimethylbenzoyl)pyridine in organic synthesis

An In-Depth Technical Guide to the Potential Applications of 2-(2,4-Dimethylbenzoyl)pyridine in Organic Synthesis

Abstract

This compound is a bespoke ketone featuring a pyridine ring linked to a 2,4-dimethylphenyl group via a carbonyl bridge. While not extensively documented in current literature, its unique structural amalgamation of a directing group (the pyridine nitrogen), a photosensitive moiety (the benzophenone core), and specific steric and electronic features (the dimethylbenzoyl group) suggests a wealth of untapped potential in modern organic synthesis. This guide delineates the prospective applications of this molecule, grounded in established principles of physical organic chemistry and catalysis. We will explore its potential as a photocatalyst, a substrate for directed C-H functionalization, and a versatile building block, providing hypothetical yet robustly designed experimental protocols and mechanistic insights.

Introduction: A Molecule of Untapped Potential

The quest for novel, efficient, and selective synthetic methodologies is a cornerstone of chemical research. Aryl ketones, particularly those incorporating heterocyclic moieties, have emerged as a privileged class of compounds with diverse applications ranging from medicinal chemistry to materials science. This compound belongs to the family of aryl(pyridin-2-yl)methanones, which have demonstrated significant utility as ligands for catalysts, photoinitiators, and key intermediates in the synthesis of complex organic molecules.

The defining features of this compound are:

-

The Pyridine Moiety: The nitrogen atom can act as a Lewis basic site, a hydrogen bond acceptor, or, most importantly, a directing group in transition metal-catalyzed reactions.

-

The Benzophenone Core: This structural element is well-known for its rich photochemistry, particularly its ability to undergo efficient intersystem crossing to a triplet state, making it a powerful photosensitizer.

-

The 2,4-Dimethyl Substitution: The two methyl groups on the benzoyl ring introduce specific steric and electronic effects. The ortho-methyl group, in particular, can influence the conformation of the molecule and the reactivity of the adjacent C-H bond.

This guide will provide a forward-looking perspective on how these structural features can be harnessed to unlock novel synthetic transformations.

Potential Application I: A Tunable Photosensitizer for Energy Transfer Catalysis

The benzophenone scaffold is a workhorse in photochemistry. Upon absorption of UV light, it efficiently populates a long-lived triplet state with high energy (approximately 69 kcal/mol). This triplet state can then act as a catalyst by transferring its energy to other molecules, enabling reactions that are otherwise thermally inaccessible.

The incorporation of the 2,4-dimethylbenzoyl group in this compound is expected to modulate the photophysical properties of the parent 2-benzoylpyridine. The electron-donating methyl groups may slightly red-shift the absorption spectrum and could influence the lifetime and energy of the triplet state.

Proposed Application: [2+2] Cycloadditions

A classic application of benzophenone-type photosensitizers is in promoting [2+2] cycloaddition reactions. For instance, the dimerization of olefins to form cyclobutanes can be efficiently catalyzed by a triplet sensitizer.

Hypothetical Experimental Protocol: Photosensitized Dimerization of Cyclohexene

-

Reaction Setup: In a quartz reaction vessel, dissolve cyclohexene (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in degassed acetonitrile (10 mL).

-

Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can quench the triplet state of the sensitizer.

-

Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp while maintaining the temperature at 25 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel to isolate the cyclobutane photodimers.

dot

Caption: Energy transfer mechanism in photosensitization.

Potential Application II: A Directing Group for C-H Functionalization

The pyridine nitrogen in this compound is perfectly positioned to act as a directing group for the functionalization of the otherwise unreactive C-H bonds on the benzoyl ring. This approach, often catalyzed by transition metals like palladium, ruthenium, or rhodium, offers a highly atom-economical way to forge new C-C and C-heteroatom bonds.

The ortho-methyl group on the benzoyl ring presents an interesting scenario. While it could sterically hinder coordination to the metal center, it also offers the potential for selective functionalization of the C-H bonds of the methyl group itself or the remaining aryl C-H bond at the C5 position.

Proposed Application: Palladium-Catalyzed Ortho-Olefination

A plausible application is the palladium-catalyzed olefination of the C5-H bond of the benzoyl ring, directed by the pyridine nitrogen. This would lead to the synthesis of highly substituted and functionalized diaryl ketones.

Hypothetical Experimental Protocol: Pd(II)-Catalyzed Olefination

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), Ag₂CO₃ (1.0 mmol), and a magnetic stir bar.

-

Reagent Addition: Evacuate and backfill the tube with argon. Add dry 1,2-dichloroethane (5 mL) followed by the olefin (e.g., ethyl acrylate, 1.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

dot

Caption: A simplified catalytic cycle for directed C-H olefination.

Synthesis and Spectroscopic Characterization

A robust synthesis of this compound is essential for exploring its applications. A plausible and efficient route would be a palladium-catalyzed cross-coupling reaction between a pyridine-based organometallic reagent and a 2,4-dimethylbenzoyl derivative.

Proposed Synthesis: Suzuki Cross-Coupling

A Suzuki coupling between 2-pyridylzinc chloride and 2,4-dimethylbenzoyl chloride would be a high-yielding and functional group tolerant approach.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Preparation of 2-Pyridylzinc Chloride: To a solution of 2-bromopyridine (10 mmol) in dry THF (20 mL) at -78 °C, add n-butyllithium (1.1 eq) dropwise. After 30 minutes, add a solution of ZnCl₂ (1.1 eq) in THF and allow the mixture to warm to room temperature.

-

Coupling Reaction: In a separate flask, dissolve 2,4-dimethylbenzoyl chloride (10 mmol) and Pd(PPh₃)₄ (0.2 mol%) in dry THF (20 mL). To this solution, add the freshly prepared 2-pyridylzinc chloride solution via cannula.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 8.7-8.8 (d, 1H, pyridine H6), 7.8-8.0 (m, 2H, pyridine H3, H4), 7.2-7.4 (m, 1H, pyridine H5), 7.0-7.2 (m, 3H, benzoyl H3, H5, H6), 2.3-2.4 (s, 3H, Me), 2.1-2.2 (s, 3H, Me) | The pyridine protons will be in the aromatic region, with the H6 proton being the most deshielded. The benzoyl protons will also be in the aromatic region, and the two methyl groups will appear as singlets. |

| ¹³C NMR | δ ~195 (C=O), 160-120 (aromatic C), ~21 (CH₃), ~19 (CH₃) | The carbonyl carbon will be significantly downfield. The aromatic carbons will appear in the typical range, and the two methyl carbons will be upfield. |

| IR | ~1670 cm⁻¹ (C=O stretch), ~1580, 1470 cm⁻¹ (C=C stretch) | The carbonyl stretch is characteristic of diaryl ketones. The C=C stretches are typical for aromatic rings. |

Conclusion and Future Outlook

While direct experimental data on this compound is sparse, a thorough analysis of its structural components and the established reactivity of related compounds strongly suggests its potential as a valuable tool in organic synthesis. Its utility as a tunable photosensitizer and a substrate for directed C-H functionalization are particularly promising avenues for exploration. The synthetic route and predicted spectroscopic data provided in this guide offer a solid foundation for researchers to begin investigating the chemistry of this intriguing molecule. Future work should focus on the experimental validation of these proposed applications and a deeper investigation into the influence of the 2,4-dimethyl substitution pattern on its reactivity and photophysical properties.

References

-

General Review on Pyridine-Containing Compounds in Catalysis: "Pyridine-Based Pincer Ligands: From Synthesis to Catalytic Applications." Chemical Reviews, 2011 , 111 (3), pp 2177–2237. [Link]

-

Photochemistry of Benzophenone: "The Photochemistry of Benzophenone." Journal of the American Chemical Society, 1962 , 84 (3), pp 436–440. [Link]

-

Pyridine-Directed C-H Functionalization: "Transition-Metal-Catalyzed C–H Activation Reactions: From Discovery to Synthetic Applications." Chemical Reviews, 2010 , 110 (2), pp 724–746. [Link]

-

Suzuki Cross-Coupling Reactions: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95 (7), pp 2457–2483. [Link]

An In-depth Technical Guide to the Photochemical Properties of 2-(2,4-Dimethylbenzoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Benzoylpyridines

Benzoylpyridines represent a class of aromatic ketones that have garnered significant interest due to their diverse applications, ranging from medicinal chemistry to materials science. Their utility often stems from their photochemical reactivity, which can be harnessed for various synthetic transformations and photosensitization processes. The presence of both a benzoyl and a pyridine moiety within the same molecule imparts unique electronic and steric properties, influencing their absorption of light and subsequent excited-state dynamics.

2-(2,4-Dimethylbenzoyl)pyridine, the subject of this guide, is a structurally distinct member of this family. The ortho and para-methyl substitutions on the benzoyl ring are expected to introduce steric hindrance and electron-donating effects, which can significantly modulate its photochemical behavior compared to the parent 2-benzoylpyridine. Understanding these properties is crucial for predicting its reactivity, stability under irradiation, and potential applications as a photosensitizer or a building block in photochemically-driven syntheses.

Synthesis of this compound: A Proposed Modular Approach

A robust synthesis of this compound is essential for its detailed photochemical investigation. Based on modern synthetic methodologies for benzoylpyridines, a modular, light-driven, and catalyst-free reductive arylation strategy is proposed. This approach offers high efficiency and good functional group tolerance.

The synthesis would proceed in two main steps:

-

Reductive Arylation: A photochemical reaction between 2-cyanopyridine and 2,4-dimethylbenzaldehyde. This reaction is initiated by UV light (e.g., 365 nm) and proceeds via a radical-radical cross-coupling mechanism.

-

Oxidation: The resulting secondary alcohol is then oxidized to the desired ketone, this compound, using a suitable oxidizing agent such as potassium permanganate (KMnO₄).

This synthetic strategy is advantageous due to its use of readily available starting materials and avoidance of heavy metal catalysts, aligning with the principles of green chemistry.

Spectroscopic Properties: Unveiling the Electronic Transitions

The absorption of light is the initial and most critical step in any photochemical process. The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be characterized by transitions involving the carbonyl chromophore and the aromatic rings.

While a specific experimental spectrum for this compound is not available, we can predict its key features based on the spectra of 2-benzoylpyridine and related aromatic ketones. The spectrum is anticipated to exhibit two main absorption bands:

-

A strong band in the UV-C region (around 250-260 nm) corresponding to a π → π* transition within the aromatic systems.

-

A weaker, longer-wavelength band in the UV-A region (around 320-340 nm) attributed to the n → π* transition of the carbonyl group. This transition is crucial as it typically leads to the reactive triplet excited state responsible for most of the photochemical reactions of aromatic ketones.

The methyl substituents on the benzoyl ring may cause a slight bathochromic (red) shift in these absorption bands due to their electron-donating inductive effect.

Table 1: Predicted Spectroscopic Data for this compound in a Non-polar Solvent (e.g., Hexane)

| Parameter | Predicted Value | Notes |

| λmax (π → π) | ~255 nm | High molar absorptivity |

| λmax (n → π) | ~330 nm | Low molar absorptivity |

| Emission Maximum (Fluorescence) | Not expected to be significant | Aromatic ketones are typically weakly fluorescent due to efficient intersystem crossing. |

| Emission Maximum (Phosphorescence) | ~450-500 nm (at 77 K) | Expected from the triplet excited state. |

Photochemical Properties: Exploring Reaction Pathways

Upon absorption of UV radiation, this compound is expected to undergo photochemical reactions characteristic of aromatic ketones, primarily Norrish Type I and Type II reactions. These reactions proceed from the excited triplet state, which is efficiently populated from the initially formed singlet excited state via intersystem crossing.

Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.[1][2] This process generates a benzoyl radical and a 2-pyridyl radical.

Caption: Norrish Type I reaction pathway for this compound.

The resulting radicals can then undergo a variety of secondary reactions, including:

-

Decarbonylation of the benzoyl radical to form a 2,4-dimethylphenyl radical and carbon monoxide.

-

Recombination of the initial radical pair to regenerate the starting ketone.

-

Disproportionation reactions.

The relative stability of the generated radicals will influence the predominant reaction pathway.

Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

A more likely scenario for a Norrish Type II-like reaction would involve an intermolecular hydrogen abstraction from a suitable solvent molecule (e.g., an alcohol or an alkane), leading to the formation of a ketyl radical.

Caption: Intermolecular Norrish Type II-like reaction of this compound.

Experimental Protocols for Photochemical Analysis

To rigorously characterize the photochemical properties of this compound, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for determining the photochemical quantum yield and for identifying the photoproducts.

Determination of Photochemical Quantum Yield (Relative Method)

The photochemical quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules reacted per photon absorbed. The relative method, which compares the reaction of the target compound to a well-characterized actinometer, is a common and reliable approach.[3][4]

Experimental Workflow:

Caption: Workflow for the determination of photochemical quantum yield.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a solution of this compound of a known concentration in a photochemically inert solvent (e.g., acetonitrile or hexane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.

-

Prepare a solution of a chemical actinometer, such as potassium ferrioxalate, according to a standard literature procedure.

-

-

Irradiation:

-

Use a stable light source with a monochromator or appropriate filters to select a specific wavelength for irradiation (e.g., a wavelength within the n → π* absorption band).

-

Irradiate a known volume of the target solution in a quartz cuvette for a specific period. Ensure constant stirring and temperature control.

-

Under identical conditions (light intensity, geometry, temperature), irradiate the actinometer solution.

-

-

Analysis:

-

For the target compound, monitor the decrease in its concentration over time using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

For the potassium ferrioxalate actinometer, determine the amount of Fe²⁺ formed spectrophotometrically by complexation with 1,10-phenanthroline.

-

-

Calculation:

-

The quantum yield (Φ) is calculated using the following equation: Φsample = Φactinometer × (moles of sample reacted / moles of actinometer reacted) × (photons absorbed by actinometer / photons absorbed by sample)

-

Photoproduct Identification

Identifying the products of a photochemical reaction is crucial for elucidating the reaction mechanism. A combination of chromatographic and spectroscopic techniques is typically employed.[5]

Experimental Workflow:

Caption: Workflow for the identification of photochemical products.

Step-by-Step Protocol:

-

Preparative Photolysis:

-

Prepare a relatively concentrated solution of this compound in a suitable solvent.

-

Irradiate the solution with a high-intensity lamp (e.g., a medium-pressure mercury lamp) for a time sufficient to achieve a reasonable conversion (e.g., 50-70%), as monitored by TLC or HPLC.

-

-

Workup and Separation:

-

After irradiation, remove the solvent under reduced pressure.

-

Separate the components of the resulting mixture using column chromatography on silica gel or preparative HPLC.

-

-

Structure Elucidation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the isolated fractions to determine their molecular weight and fragmentation patterns, which can provide valuable structural information.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the purified photoproducts to determine their detailed molecular structure.[7] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complex structures.

-

Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the functional groups present in the photoproducts.

-

Conclusion

This technical guide has provided a predictive and methodological framework for understanding the photochemical properties of this compound. While specific experimental data for this molecule remains to be reported, the foundational principles of aromatic ketone photochemistry, coupled with data from analogous compounds, allow for a robust estimation of its spectroscopic and reactive characteristics. The anticipated Norrish Type I and intermolecular Norrish Type II-like reactions offer pathways to a variety of potential photoproducts, the formation of which will be dependent on the reaction conditions.

The detailed experimental protocols provided herein offer a clear roadmap for the comprehensive characterization of this compound's photochemistry. It is our hope that this guide will serve as a valuable resource for researchers in the field and will stimulate further investigation into the unique photochemical behavior of this and other substituted benzoylpyridines, ultimately unlocking their potential in various scientific and technological applications.

References

-

Cigan, M., et al. (2020). Photoswitching hydrazones based on benzoylpyridine. Physical Chemistry Chemical Physics, 22(3), 1234-1244. [Link]

-

Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161-181. [Link]

-

Krechmer, J. E., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A, 125(31), 6836–6844. [Link]

-

Gomollon-Bel, F., et al. (2023). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 25(42), 7724–7729. [Link]

-

Griesbeck, A. G., et al. (2018). Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Norrish reaction. [Link]

-

NIST. (n.d.). Pyridine, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]

-

Majhi, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Photochemical & Photobiological Sciences, 20(10), 1357-1378. [Link]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Horiba. [Link]

-

Hanson, K. (2021, March 15). Introduction to Transient Absorption Spectroscopy. YouTube. [Link]

-

Al-Amin, M., et al. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. International Journal of Molecular Sciences, 23(5), 2736. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Fiehn Laboratory. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2957–2980. [Link]

-

Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Simtrum. (2020, November 12). How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution. [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 75(5), 834–843. [Link]

Sources

- 1. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 4. shimadzu.com [shimadzu.com]

- 5. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

exploring the biological activity of 2-(2,4-Dimethylbenzoyl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(2,4-Dimethylbenzoyl)pyridine Derivatives

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its presence in approximately 14% of FDA-approved N-heterocyclic drugs underscores its importance in targeting a wide array of diseases, from infectious agents to complex oncological conditions.[2] This guide focuses on a specific, promising subclass: this compound derivatives. By attaching a 2,4-dimethylbenzoyl moiety to the pyridine core, unique structural and electronic properties emerge, paving the way for novel biological activities. This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive exploration of the synthesis, multifaceted biological activities, mechanisms of action, and future therapeutic potential of these compounds.

The this compound Scaffold: A Structural Overview

The core structure consists of a pyridine ring substituted at the 2-position with a benzoyl group, which itself is further substituted at its 2- and 4-positions with methyl groups. This specific arrangement is not arbitrary; it imparts distinct characteristics that influence biological interactions:

-

The Pyridine Ring: As a polar and ionizable aromatic system, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[1]

-

The Benzoyl Linker: The ketone group provides a rigid linker between the two aromatic systems and can also participate in hydrogen bonding.

-

The 2,4-Dimethylphenyl Group: The methyl groups are electron-donating and increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. Their specific placement can also create steric hindrance, potentially leading to selective binding to target proteins.

Synthetic Strategies for Benzoylpyridine Derivatives

The efficient synthesis of benzoylpyridine derivatives is critical for generating compound libraries for biological screening. A prevalent and effective method is the Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, which couples a pyridine precursor with a substituted benzene ring.[3]

A common pathway involves the reaction of a 2-cyanopyridine with an aromatic compound, such as a substituted xylene, in the presence of a Lewis acid (e.g., aluminum chloride, AlCl₃) and hydrogen chloride gas, followed by hydrolysis to yield the final ketone product.[3][4] The Lewis acid activates the nitrile group, making it susceptible to nucleophilic attack by the aromatic ring, thus facilitating the formation of the carbon-carbon bond.[3]

Caption: General workflow for Lewis acid-catalyzed synthesis.

Spectrum of Biological Activities

Derivatives of the pyridine scaffold exhibit a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5][6] Research into 2,4-disubstituted pyridine derivatives, a class closely related to the topic, has revealed potent and specific applications.

Antimicrobial Activity: A Focus on Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a severe global health challenge, necessitating the development of novel therapeutic agents.[7] Certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis, including strains localized within human macrophages and those forming biofilms.[7][8][9]

Two notable compounds, designated 11 and 15 in a key study, which are 4-substituted picolinohydrazonamides, showed potent in vitro activity at concentrations below 1 µg/ml.[7][8] Their efficacy against intracellular bacilli is particularly crucial, as M. tuberculosis can persist within host cells, evading many standard treatments.

Mechanism of Action Insights: Genome-wide sequencing of mutants resistant to compound 11 revealed mutations in the mmpR5 gene.[8][9] This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump. Upregulation of this pump is associated with resistance to the anti-TB drug bedaquiline.[8] This suggests that the pyridine derivative's mechanism may involve overwhelming or bypassing this specific efflux system, or that its primary target is rendered ineffective when the pump is overexpressed.

Table 1: In Vitro Anti-mycobacterial Activity and Cytotoxicity

| Compound | Target Organism | MIC₉₉ (µg/ml) | Host Cell | IC₅₀ (µg/ml) |

|---|---|---|---|---|

| 11 | M. tuberculosis | 0.8 | Human MDMs | > 1.2 |

| 15 | M. tuberculosis | 1.5 | Human MDMs | > 1.5 |

Data sourced from a study on 2,4-disubstituted pyridine derivatives.[8] MDMs: Monocyte-Derived Macrophages.

Anticancer Activity: Targeting Ovarian Cancer

Pyridine derivatives are also being actively investigated for their potential in oncology.[10][11] A novel pyridine derivative, compound H42, was synthesized and found to inhibit the proliferation of ovarian cancer cells both in vitro and in vivo.[10] The compound demonstrated potent dose- and time-dependent inhibitory effects on the SKOV3 and A2780 ovarian cancer cell lines.

Mechanism of Action: HDAC6 Inhibition Further investigation revealed that compound H42 functions as a histone deacetylase 6 (HDAC6) inhibitor.[10] HDAC6 is a cytoplasmic enzyme whose substrates include non-histone proteins like α-tubulin and heat shock protein 90 (HSP90). The inhibition of HDAC6 by compound H42 leads to a cascade of downstream events:

-

Hyperacetylation of α-tubulin and HSP90: This disrupts the normal function of these crucial chaperone and cytoskeletal proteins.

-

Degradation of Cyclin D1: The destabilization of HSP90 leads to the degradation of its client proteins, including Cyclin D1, a key regulator of cell cycle progression.

-

Cell Cycle Arrest: The loss of Cyclin D1 causes the cells to arrest in the G0/G1 phase of the cell cycle.

-

Apoptosis Induction: The compound was also shown to induce programmed cell death (apoptosis) and increase intracellular reactive oxygen species (ROS), contributing to its overall anticancer effect.[10]